[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with significant applications in various scientific fields. This compound is a derivative of phosphatidylcholine, a class of phospholipids that are major components of biological membranes. The presence of deuterium atoms in its structure makes it particularly useful in research involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple stepsThe final step involves the reaction with trimethylamine to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted phosphates.
Scientific Research Applications
[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has diverse applications in scientific research:
Chemistry: Used as a model compound in studies involving isotopic labeling and mass spectrometry.
Biology: Plays a role in membrane biology studies due to its structural similarity to natural phospholipids.
Medicine: Investigated for its potential in drug delivery systems and as a component in liposomal formulations.
Industry: Utilized in the production of specialized surfactants and emulsifiers
Mechanism of Action
The mechanism of action of [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with biological membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. Its deuterated form allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy to elucidate molecular interactions and dynamics .
Comparison with Similar Compounds
Similar Compounds
- [(2R)-2,3-di(heptadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
- [(2R)-2-hydroxy-3-(palmitoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Uniqueness
[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to the presence of deuterium atoms, which provide distinct advantages in isotopic labeling studies. This feature allows for precise tracking and analysis of the compound in various biological and chemical processes .
Properties
Molecular Formula |
C27H56NO7P |
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Molecular Weight |
542.7 g/mol |
IUPAC Name |
[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C27H56NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(30)33-24-26(29)25-35-36(31,32)34-23-22-28(2,3)4/h26,29H,5-25H2,1-4H3/t26-/m1/s1/i24D2,25D2,26D |
InChI Key |
WYIMORDZGCUBAA-BMCNFRGNSA-N |
Isomeric SMILES |
[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origin of Product |
United States |
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